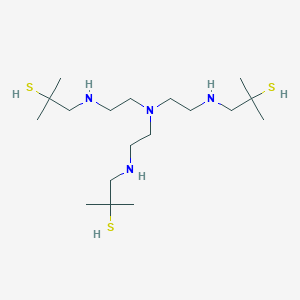
Tris(2-methyl-(2-propanethiol))aminoethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-methyl-(2-propanethiol))aminoethylamine, also known as TPAEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPAEA is a tertiary amine that contains three thiol groups and is commonly used as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of Tris(2-methyl-(2-propanethiol))aminoethylamine is still under investigation. However, it is believed that Tris(2-methyl-(2-propanethiol))aminoethylamine acts as a chelating agent, forming complexes with metal ions and other molecules. These complexes can then interact with biological systems, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Tris(2-methyl-(2-propanethiol))aminoethylamine has been shown to have various biochemical and physiological effects. In a study conducted on rats, Tris(2-methyl-(2-propanethiol))aminoethylamine was found to have a protective effect against liver damage caused by acetaminophen. Tris(2-methyl-(2-propanethiol))aminoethylamine has also been shown to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tris(2-methyl-(2-propanethiol))aminoethylamine is its ease of synthesis, which makes it readily available for use in laboratory experiments. Tris(2-methyl-(2-propanethiol))aminoethylamine is also stable under a wide range of conditions, making it suitable for use in various experiments. However, Tris(2-methyl-(2-propanethiol))aminoethylamine can be toxic in high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Tris(2-methyl-(2-propanethiol))aminoethylamine. One area of research is the development of new metal complexes using Tris(2-methyl-(2-propanethiol))aminoethylamine as a ligand. These complexes can be used in catalysis and other applications. Another area of research is the development of new drug delivery systems using Tris(2-methyl-(2-propanethiol))aminoethylamine as a carrier. These systems can be used to deliver drugs to specific target cells, increasing their efficacy and reducing side effects. Additionally, the potential therapeutic effects of Tris(2-methyl-(2-propanethiol))aminoethylamine in various diseases, such as cancer and neurodegenerative diseases, should be further explored.
Métodos De Síntesis
Tris(2-methyl-(2-propanethiol))aminoethylamine can be synthesized using a simple two-step method. The first step involves the reaction of 2-methylpropane-2-thiol with ethylenediamine to form N-(2-methylpropane-2-thiol)ethylenediamine. In the second step, the N-(2-methylpropane-2-thiol)ethylenediamine is reacted with 2-methylpropane-2-thiol to form Tris(2-methyl-(2-propanethiol))aminoethylamine. The synthesis of Tris(2-methyl-(2-propanethiol))aminoethylamine is relatively easy and can be done in a laboratory setting.
Aplicaciones Científicas De Investigación
Tris(2-methyl-(2-propanethiol))aminoethylamine has been extensively studied for its potential applications in various fields, including catalysis, sensing, and drug delivery. In catalysis, Tris(2-methyl-(2-propanethiol))aminoethylamine has been used as a ligand in coordination chemistry to form metal complexes that exhibit catalytic activity in various reactions. In sensing, Tris(2-methyl-(2-propanethiol))aminoethylamine has been used as a fluorescent probe for the detection of metal ions. In drug delivery, Tris(2-methyl-(2-propanethiol))aminoethylamine has been used as a carrier for the delivery of drugs to specific target cells.
Propiedades
Número CAS |
148229-65-6 |
|---|---|
Nombre del producto |
Tris(2-methyl-(2-propanethiol))aminoethylamine |
Fórmula molecular |
C18H42N4S3 |
Peso molecular |
410.8 g/mol |
Nombre IUPAC |
1-[2-[bis[2-[(2-methyl-2-sulfanylpropyl)amino]ethyl]amino]ethylamino]-2-methylpropane-2-thiol |
InChI |
InChI=1S/C18H42N4S3/c1-16(2,23)13-19-7-10-22(11-8-20-14-17(3,4)24)12-9-21-15-18(5,6)25/h19-21,23-25H,7-15H2,1-6H3 |
Clave InChI |
FNKQGIVUDLLYJC-UHFFFAOYSA-N |
SMILES |
CC(C)(CNCCN(CCNCC(C)(C)S)CCNCC(C)(C)S)S |
SMILES canónico |
CC(C)(CNCCN(CCNCC(C)(C)S)CCNCC(C)(C)S)S |
Otros números CAS |
148229-65-6 |
Sinónimos |
TMAE-2 tris(2-methyl-(2-propanethiol))aminoethylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



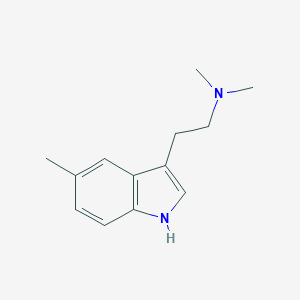
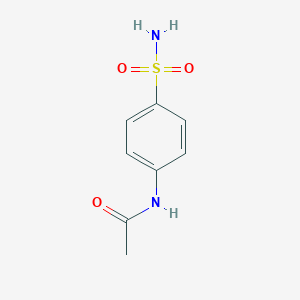
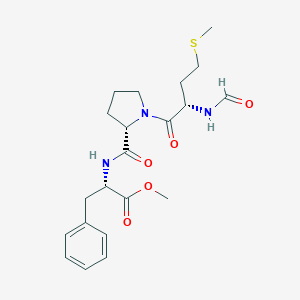
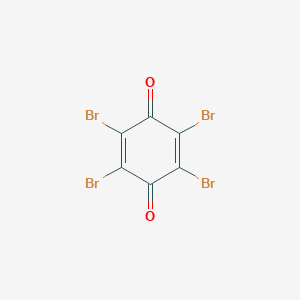
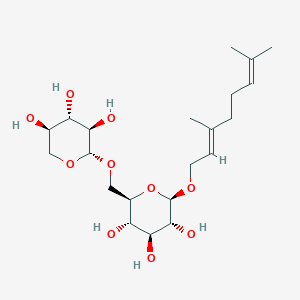
![2-nitro-9H-pyrido[2,3-b]indole](/img/structure/B121758.png)
![4-(2,5-dioxopyrrol-1-yl)-N-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]butanamide](/img/structure/B121759.png)

![6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B121764.png)


![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B121776.png)

